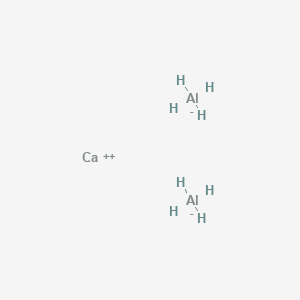

Calcium aluminum hydride

Description

Structure

2D Structure

Properties

CAS No. |

16941-10-9 |

|---|---|

Molecular Formula |

Al2CaH8 |

Molecular Weight |

102.1 g/mol |

IUPAC Name |

calcium;alumanuide |

InChI |

InChI=1S/2Al.Ca.8H/q2*-1;+2;;;;;;;; |

InChI Key |

XFYHPLORZKFKSC-UHFFFAOYSA-N |

SMILES |

[AlH4-].[AlH4-].[Ca+2] |

Canonical SMILES |

[AlH4-].[AlH4-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Wet-Chemical Synthesis Routes

Wet-chemical methods typically involve the reaction of calcium and aluminum precursors in a suitable solvent system. The choice of solvent is critical as it can influence reaction efficiency and lead to the formation of stable solvent adducts.

2CaH₂ + 2AlCl₃ → Ca(AlH₄)₂ + CaCl₂

One of the challenges in this synthesis is the potential for the reaction mixture to thicken. This is attributed to the formation of calcium chloride (CaCl₂), which can coat the surface of the calcium hydride, thereby deactivating a portion of it. google.com Additionally, the formation of a complex calcium aluminum chloride intermediate may also contribute to the thickening of the mixture. google.com To mitigate these issues, a solvent mixture of tetrahydrofuran (B95107) and diethylene glycol dimethyl ether has been utilized. google.com The process can also be catalyzed by a combination of a metal aluminum hydride, such as lithium aluminum hydride, and iodine. google.com The reaction is typically carried out at reflux temperature to drive the formation of calcium aluminum hydride. google.com

| Reactants | Solvent(s) | Catalyst(s) | Key Observation |

| Calcium Hydride (CaH₂) | Tetrahydrofuran (THF) | Iodine | Reaction facilitated by catalyst. google.comthieme-connect.de |

| Aluminum Chloride (AlCl₃) | Diethylene glycol dimethyl ether | Lithium aluminum hydride | Use of solvent mixture and dual catalyst system to prevent thickening. google.com |

During wet-chemical synthesis in ethereal solvents like THF, this compound readily forms solvent adducts. researchgate.netgoogle.com These adducts are complexes where solvent molecules are incorporated into the crystal structure of the product. The formation of these solvates is a common phenomenon in syntheses involving organic solvents. mdpi.com

The removal of the coordinated solvent, or desolvation, is a crucial subsequent step to obtain pure, solvent-free this compound. This is typically achieved by heating the solvent adduct under vacuum. researchgate.net This process forces the evaporation of the solvent, leaving behind the desired unsolvated compound. researchgate.net The synthesis of calcium alanate and its solvent adducts has been a subject of detailed study, with various methods presented for both solvated and desolvated forms. researchgate.net

Mechanochemical Synthesis Approaches

Mechanochemical synthesis offers an alternative, solvent-free route to this compound. This method utilizes mechanical energy, typically from ball milling, to induce solid-state reactions between precursors.

High-energy ball milling has been successfully employed for the synthesis of this compound. researchgate.netgoogle.comsemanticscholar.orgresearchgate.net This technique involves the milling of a mixture of precursor materials, such as calcium hydride and aluminum chloride, in a specialized milling vial containing grinding media (balls). researchgate.netrepec.org The repeated collisions between the balls and the powder mixture provide the necessary energy to overcome activation barriers and initiate a chemical reaction. nih.gov This method is considered a simple and feasible approach for synthesizing various metal compound hydrides, including magnesium alanate and lithium magnesium alanate. semanticscholar.org

Mechanochemical activation enables the solid-phase reaction between calcium hydride and aluminum chloride to yield calcium hydridoaluminates, including Ca(AlH₄)₂ and CaHAlH₄. researchgate.netsemanticscholar.orgpleiades.online The intense mechanical forces during milling can lead to the formation of nanocrystalline materials and the creation of defects, which can enhance reactivity. nih.gov This solid-state reaction pathway avoids the complications associated with solvents, such as adduct formation and the need for subsequent desolvation steps. mdpi.com However, mechanochemically synthesized calcium alanate has sometimes been reported to be obtained in an impure form. researchgate.net

The efficiency and outcome of mechanochemical synthesis are highly dependent on the milling parameters. Key variables that require optimization include milling time, speed (revolutions per minute), and the ball-to-powder ratio. researchgate.netmdpi.com For instance, studies on the hydrolysis of aluminum-calcium (B13803358) hydride-salt mixtures have shown that milling time significantly impacts the hydrogen generation performance, with a 3-hour milling time being identified as optimal in one particular study. repec.orgresearchgate.net Another critical parameter is the introduction of pauses during milling to allow for cooling of the milling device. researchgate.net This helps to manage the temperature rise during the process, which can be crucial for maximizing the yield of the desired complex hydride by minimizing decomposition. researchgate.net The addition of certain salts, like nickel chloride (NiCl₂), during milling has also been found to act as an activation agent in related systems. repec.orgresearchgate.net

| Parameter | Influence on Synthesis | Example |

| Milling Time | Affects product yield and properties. | An optimal time of 3 hours was found for a related Al-CaH₂-NiCl₂ system. repec.orgresearchgate.net |

| Milling Pauses | Controls temperature, preventing product decomposition. | Minimizing temperature rise maximizes the yield of complex hydrides. researchgate.net |

| Additives | Can act as catalysts or activators. | NiCl₂ showed activation capability in a related hydrolysis study. repec.orgresearchgate.net |

Direct Synthesis Strategies

The direct synthesis of this compound, Ca(AlH₄)₂, from its elemental constituents—calcium, aluminum, and hydrogen—represents a fundamental approach to forming the compound, albeit one that requires significant energy input in the form of high pressure and temperature. This method, while straightforward in concept, involves the direct reaction of a metal or metal hydride with aluminum and hydrogen.

Pioneering work in this area proposed a synthetic procedure involving the reaction of the elements at temperatures below 553 K and a hydrogen pressure of 175 bar. mdpi.com This approach aims to circumvent the use of solvents and the formation of intermediate complexes or byproducts that are common in other synthetic routes. The fundamental reaction can be represented as:

Ca + 2Al + 4H₂ → Ca(AlH₄)₂

Research has also explored the synthesis starting from binary hydrides, such as calcium hydride (CaH₂) and aluminum hydride (AlH₃), through mechanosynthesis (ball milling). researchgate.net This can be seen as a variation of direct synthesis, where the elemental components have been pre-hydrided. The reaction proceeds as follows:

CaH₂ + 2AlH₃ → Ca(AlH₄)₂ researchgate.net

This mechanochemical approach, which involves milling the solid hydrides together, can facilitate the formation of calcium alanate without the need for external hydrogen pressure during the milling process itself, as the hydrogen is already incorporated in the reactants. researchgate.net

Detailed research findings on the direct synthesis from elemental calcium, aluminum, and hydrogen gas are less common in literature compared to metathesis routes, largely due to the extreme conditions required which pose significant practical challenges. The high pressures are necessary to overcome the kinetic and thermodynamic barriers to the hydrogenation of the Ca-Al system.

| Parameter | Value | Reference |

| Reactants | Ca, Al, H₂ | mdpi.com |

| Temperature | < 553 K | mdpi.com |

| Hydrogen Pressure | 175 bar | mdpi.com |

Metathesis Reaction Pathways for Ca(AlH₄)₂ Formation

Metathesis, or double displacement, reactions are the most widely reported and established methods for synthesizing this compound. nih.govresearchgate.net These pathways offer greater versatility and generally proceed under less extreme conditions than direct synthesis. The strategy involves the reaction of a calcium salt, typically calcium chloride (CaCl₂), with an alkali metal tetrahydroaluminate, such as sodium aluminum hydride (NaAlH₄) or lithium aluminum hydride (LiAlH₄). rsc.orgmdpi.com The driving force for these reactions is often the formation of a highly stable alkali metal halide byproduct, such as sodium chloride (NaCl) or lithium chloride (LiCl), which precipitates from the reaction medium. srs.gov

The general metathesis reaction can be written as:

CaCl₂ + 2MAlH₄ → Ca(AlH₄)₂ + 2MCl (where M = Na, Li) rsc.org

These reactions can be carried out using two primary techniques: wet chemistry and mechanochemistry (ball milling).

Wet Chemistry: In this approach, the reactants are mixed in an organic solvent, most commonly tetrahydrofuran (THF). researchgate.net The reaction between CaCl₂ and NaAlH₄ in THF results in the precipitation of NaCl, while the desired Ca(AlH₄)₂ remains in solution, often as a solvent adduct (e.g., Ca(AlH₄)₂·4THF). researchgate.netnih.gov This solvated complex can then be isolated, and the solvent is subsequently removed by heating under vacuum to yield the pure, or nearly pure, calcium alanate. mdpi.comresearchgate.net The synthesis of pure Ca(AlH₄)₂ was achieved by reacting NaAlH₄ and CaCl₂ in THF, followed by precipitation of a Ca(AlH₄)₂·4THF adduct, which was then dried under high vacuum at 373 K for 6 hours. researchgate.net

Mechanochemical Synthesis: Mechanochemical methods, primarily high-energy ball milling, provide a solvent-free route for the metathesis reaction. rsc.orgmdpi.com In this solid-state approach, powdered reactants (e.g., CaCl₂ and NaAlH₄ or LiAlH₄) are milled together in a sealed vial under an inert or hydrogen atmosphere. researchgate.netmdpi.com The mechanical energy input facilitates the solid-state reaction and phase transformation. For instance, the complete conversion of CaCl₂ and LiAlH₄ was achieved after 3 hours of milling, while the reaction with NaAlH₄ required a total milling time of 8 hours to complete. rsc.org The resulting product is a solid mixture of Ca(AlH₄)₂ and the corresponding alkali chloride byproduct (NaCl or LiCl). nih.govrsc.org While this method avoids the complexities of solvent adducts, the final product is inherently mixed with the salt byproduct, which may require subsequent separation steps if high purity is needed. srs.gov

| Reactants | Reaction Type | Solvent/Atmosphere | Reaction Time | Products | Reference |

| CaCl₂ + 2NaAlH₄ | Mechanochemical | - | 8 hours | Ca(AlH₄)₂ + 2NaCl | rsc.org |

| CaCl₂ + 2LiAlH₄ | Mechanochemical | - | 3 hours | Ca(AlH₄)₂ + 2LiCl | rsc.org |

| NaAlH₄ + CaCl₂ | Wet Chemistry | Tetrahydrofuran (THF) | - | Ca(AlH₄)₂·4THF + NaCl | researchgate.net |

| CaCl₂ + NaAlH₄ | Mechanochemical | 1 MPa H₂ | 48 hours | Ca(AlH₄)₂ + NaCl | researchgate.net |

| CaH₂ + AlCl₃ | Wet Chemistry | Dimethyl ether | - | Ca(AlH₄)₂ | rsc.org |

Structural Characterization and Crystallographic Analysis

Determination of Crystal Structures and Space Groups

The crystal structure of calcium aluminum hydride has been investigated in both its solvent-free state and as solvent adducts, revealing different crystallographic parameters depending on the presence and nature of the coordinating solvent molecules.

Early theoretical predictions using density-functional band-structure calculations proposed a stable orthorhombic crystal structure for solvent-free Ca(AlH₄)₂ with the space group Pbca. mdpi.comdntb.gov.ua In this model, the arrangement consists of slightly distorted AlH₄ tetrahedra. mdpi.com Subsequent experimental work on the deuterated analogue, Ca(AlD₄)₂, confirmed an orthorhombic structure. nih.gov Another theoretical study identified a monoclinic structure with the space group P2₁/c for Ca(AlH₄)₂. materialsproject.org This structure is described as three-dimensional, with distinct coordination environments for the calcium and aluminum ions. materialsproject.org

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Ca(AlH₄)₂ | Orthorhombic | Pbca | mdpi.comdntb.gov.ua |

| Ca(AlD₄)₂ | Orthorhombic | Not Specified | nih.gov |

| Ca(AlH₄)₂ | Monoclinic | P2₁/c | materialsproject.org |

The synthesis of this compound in organic solvents often leads to the formation of solvated crystalline adducts. core.ac.ukacs.org The characterization of these adducts has provided significant insight into the coordination chemistry of Ca(AlH₄)₂.

A well-characterized solvated form is Ca(AlH₄)₂·4THF, which crystallizes in the monoclinic space group P2₁/n with two formula units per unit cell. acs.org In this structure, the calcium ion is octahedrally coordinated. core.ac.uk This coordination is achieved by two hydrogen atoms from two different [AlH₄]⁻ groups and four oxygen atoms from four tetrahydrofuran (B95107) (THF) solvent molecules. core.ac.uk The calcium ion occupies a crystallographic inversion center. core.ac.uk

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | acs.org |

| Space Group | P2₁/n | acs.org |

| a (Å) | 8.267 | acs.org |

| b (Å) | 10.477 | acs.org |

| c (Å) | 14.677 | acs.org |

| β (°) | 91.57 | acs.org |

| Formula Units per Unit Cell (Z) | 2 | acs.org |

Crystallographic Studies of Ca(AlH₄)₂·x(solvent) Adducts

Local Coordination Environments and Bond Parameters

In both solvent-free and solvated forms, the aluminum atom is tetrahedrally coordinated to four hydrogen atoms, forming the [AlH₄]⁻ anion. mdpi.comacs.org In the predicted Pbca structure of solvent-free Ca(AlH₄)₂, these tetrahedra are slightly distorted, with Al-H bond lengths ranging from 1.61 to 1.63 Å and H-Al-H angles between 106.8° and 113.2°. mdpi.com For the monoclinic P2₁/c structure, the Al³⁺ is described as being bonded to six H¹⁻ atoms, forming edge-sharing AlH₆ octahedra with Al-H bond distances ranging from 1.68 to 1.83 Å. materialsproject.org In the Ca(AlH₄)₂·4THF adduct, one of the hydrogen atoms (H1) acts as a bridging atom between aluminum and calcium, with an Al1-H1 bond length of 1.65 Å. acs.org

| Compound/Structure | Bond | Bond Length (Å) | H-Al-H Angle (°) | Reference |

|---|---|---|---|---|

| Ca(AlH₄)₂ (Pbca, theoretical) | Al-H | 1.61 - 1.63 | 106.8 - 113.2 | mdpi.com |

| Ca(AlH₄)₂ (P2₁/c, theoretical) | Al-H | 1.68 - 1.83 | Not Specified | materialsproject.org |

| Ca(AlH₄)₂·4THF | Al1-H1 | 1.65 | Not Specified | acs.org |

The coordination environment of the calcium ion varies significantly between the solvent-free and solvated structures. In the theoretically predicted monoclinic (P2₁/c) structure of Ca(AlH₄)₂, the Ca²⁺ ion is bonded to ten H¹⁻ atoms in a 10-coordinate geometry, with Ca-H bond distances ranging from 2.33 to 2.58 Å. materialsproject.org In the Ca(AlH₄)₂·4THF adduct, the calcium ion is in an octahedral coordination environment. core.ac.uk It is bonded to two hydrogen atoms from two [AlH₄]⁻ tetrahedra and four oxygen atoms from the THF solvent molecules. core.ac.uk The bridging Ca1-H1 bond length in this solvated structure is reported to be 1.92 Å. acs.org

Phase Transitions and High-Pressure Structural Behavior of Related Calcium Hydrides (e.g., CaH₄, CaH₆)

Under extreme pressures, calcium and hydrogen react to form novel polyhydrides with stoichiometries beyond the common CaH₂. These high-pressure phases, notably calcium tetrahydride (CaH₄) and calcium hexahydride (CaH₆), exhibit unique crystal structures and hydrogen bonding characteristics that are not observed at ambient conditions. Their formation and structural behavior are of significant interest due to their potential as high-temperature superconductors. osti.govscispace.compnas.org

The synthesis of calcium polyhydrides requires subjecting elemental calcium or calcium dihydride (CaH₂) to high pressures and temperatures in a hydrogen-rich environment. osti.govazoquantum.com Theoretical and experimental studies have revealed the stability of different calcium hydrides at various pressure regimes. pnas.orgarxiv.org

Calcium Tetrahydride (CaH₄): Experimental evidence indicates the formation of CaH₄ at pressures above 20 GPa, with theoretical calculations suggesting its stability in the range of 50 to 150 GPa. osti.govpnas.orgresearchgate.net For instance, CaH₄ has been synthesized by laser heating CaH₂ in a hydrogen atmosphere at 52 GPa to approximately 1800 K. researchgate.net This compound crystallizes in a body-centered tetragonal structure with the space group I4/mmm. osti.govpnas.orgsemanticscholar.org This structure features a body-centered arrangement of calcium atoms. pnas.org Upon decompression at room temperature, the CaH₄ phase has been observed to persist down to 60 GPa. osti.govacs.org

Calcium Hexahydride (CaH₆): At pressures exceeding 150 GPa, CaH₆ becomes the more energetically favorable phase. pnas.orgarxiv.org Theoretical predictions, supported by experimental synthesis at pressures between 160 and 190 GPa and temperatures around 2000 K, confirm the existence of CaH₆. azoquantum.compnas.orgnih.gov This polyhydride adopts a remarkable body-centered cubic structure belonging to the Im-3m space group. pnas.orgsemanticscholar.org The structure is characterized by a sodalite-like cage of hydrogen atoms with a calcium atom enclathrated at the center. pnas.orgnih.gov The inclusion of zero-point motion in theoretical calculations is crucial, as it significantly lowers the formation enthalpy of CaH₆ relative to CaH₄, making CaH₆ more stable at and above 150 GPa. pnas.orgarxiv.org

The table below summarizes the crystallographic data for these high-pressure calcium hydrides.

| Compound | Pressure Range (GPa) | Crystal System | Space Group |

| CaH₄ | 50 - 150 pnas.orgarxiv.org | Tetragonal | I4/mmm osti.govpnas.org |

| CaH₆ | > 150 pnas.orgarxiv.org | Cubic | Im-3m pnas.orgpnas.org |

This table presents the pressure ranges of stability and crystallographic information for CaH₄ and CaH₆.

A key feature of these high-pressure calcium hydrides is the diverse and unusual forms of hydrogen present within their crystal lattices, which depart significantly from the simple hydride ions (H⁻) found in CaH₂.

Hydrogen in CaH₄: The crystal structure of CaH₄ contains a mixture of two distinct hydrogen species: monatomic hydrogen and molecular-like H₂ units. osti.govpnas.org Specifically, the structure can be described as Ca₂(H)₄(H₂)₂, indicating that for every two calcium atoms, there are four monatomic hydrogen atoms and two molecular H₂ units. osti.gov The H-H bond length in these molecular units is elongated compared to that in free molecular hydrogen, a result of the interaction between the calcium and hydrogen. osti.govacs.org This elongation is attributed to the donation of electrons from calcium into the σ* antibonding orbitals of the H₂ molecules. pnas.org

Hydrogen in CaH₆: The structure of CaH₆ is particularly noteworthy for the presence of unique H₄ units. scispace.compnas.orgoup.com In this cubic lattice, the hydrogen atoms form squared H₄ units that are tilted at 45 degrees with respect to the plane of the calcium atoms. pnas.org These H₄ units then interlink to form a three-dimensional sodalite-like cage structure. arxiv.orgpnas.org The formation of these H₄ units is a consequence of the electronic interactions under high pressure, where it becomes more favorable for two H₂ molecules to accept electrons from a calcium atom to form an H₄ moiety rather than remaining as separate H₂ molecules with partially filled antibonding orbitals. pnas.org The H-H distance within these H₄ units at 150 GPa is approximately 1.24 Å. pnas.org

The different forms of hydrogen in these polyhydrides are summarized in the table below.

| Compound | Predominant Hydrogen Species | Description |

| CaH₄ | Monatomic H and molecular H₂ units osti.govpnas.org | A mix of individual hydrogen atoms and diatomic H₂ units with elongated bonds. osti.govpnas.org |

| CaH₆ | H₄ units scispace.compnas.org | Square planar units of four hydrogen atoms forming a sodalite-like cage structure. pnas.orgpnas.org |

This table outlines the different hydrogen species found within the crystal lattices of CaH₄ and CaH₆ under high pressure.

Thermochemical Decomposition Mechanisms and Kinetic Studies

Stepwise Thermal Decomposition Pathways of Ca(AlH₄)₂

The thermal decomposition of calcium aluminum hydride is a multi-step process, characterized by the sequential release of hydrogen and the formation of distinct intermediate phases. This process has been elucidated through various experimental techniques, providing insight into the chemical transformations that occur upon heating.

The decomposition of Ca(AlH₄)₂ does not proceed directly to its constituent elements. Instead, it undergoes a series of transformations involving the formation of intermediate ternary hydrides. The primary intermediate phase identified is this compound CaAlH₅. Further decomposition leads to the formation of another intermediate, Ca₃(AlH₆)₂.

Step 1: 3Ca(AlH₄)₂ → Ca₃(AlH₆)₂ + 6Al + 3H₂

Step 2: Ca₃(AlH₆)₂ → 3CaH₂ + 2Al + 3H₂

Step 3: 3CaH₂ + 6Al → 3CaAl₂ + 3H₂

These reactions illustrate a gradual release of hydrogen, with the formation of progressively more stable hydride and intermetallic phases. The initial decomposition to Ca₃(AlH₆)₂ is a key step, followed by its breakdown into calcium hydride and aluminum, and finally the reaction of these to form a calcium-aluminum alloy with the release of the remaining hydrogen.

The thermodynamics of each decomposition step are crucial for understanding the energy requirements for hydrogen release. The enthalpy changes (ΔH) for the decomposition reactions of Ca(AlH₄)₂ have been determined, providing insight into the endothermic or exothermic nature of each step.

Below is a table summarizing the decomposition reactions and their associated enthalpy changes.

| Step | Reaction | Enthalpy Change (ΔH) (kJ/mol H₂) |

| 1 | Ca(AlH₄)₂ → CaAlH₅ + Al + 1.5H₂ | -25 |

| 2 | CaAlH₅ → CaH₂ + Al + 1.5H₂ | 47 |

| 3 | CaH₂ → Ca + H₂ | 178 |

Note: The data presented here is based on available research and may vary between different studies.

The first step of the decomposition is notably exothermic, which is a unique characteristic among complex hydrides. The subsequent steps are endothermic, requiring energy input to proceed. Specific entropy change values for each decomposition step of Ca(AlH₄)₂ are not extensively reported in the currently available literature.

Impact of Additives and Catalysts on Decomposition

To improve the kinetics and thermodynamics of hydrogen release from Ca(AlH₄)₂, various additives and catalysts have been investigated. These materials can alter the decomposition pathways, lower the decomposition temperature, and increase the rate of hydrogen release.

While extensive research has been conducted on the catalytic effects of transition metals on other alanates, such as sodium aluminum hydride (NaAlH₄) and lithium aluminum hydride (LiAlH₄), specific studies on the doping of Ca(AlH₄)₂ with transition metals like titanium are limited in the publicly available scientific literature.

In related alanate systems, Ti-based catalysts have been shown to significantly enhance dehydrogenation kinetics. The proposed mechanism often involves the in-situ formation of Ti-Al alloys, which are believed to act as active sites for the dissociation and recombination of hydrogen. These catalysts can weaken the Al-H bonds in the alanate structure, thereby reducing the activation energy for hydrogen release. For instance, in Ti-doped NaAlH₄, species like TiAl₃ are thought to play a crucial catalytic role. It is plausible that a similar catalytic approach could be beneficial for Ca(AlH₄)₂, but further dedicated research is required to confirm this and to identify the most effective catalysts and their mechanisms of action.

The CaH₂–2Al system demonstrates a two-step dehydrogenation process with altered thermodynamics compared to pure CaH₂. rsc.org The addition of aluminum facilitates the formation of CaAl₂ upon dehydrogenation, which is thermodynamically more favorable than the decomposition of CaH₂ to Ca and H₂. rsc.org

The thermodynamic parameters for the dehydrogenation of the CaH₂–2Al system are presented in the table below. rsc.org

| Step | Reaction | ΔHdes (kJ/mol H₂) | ΔSdes (J/K·mol H₂) |

| 1 | CaH₂ + 2Al → CaAl₂H₂ | 79 ± 3 | 113 ± 4 |

| 2 | CaAl₂H₂ → CaAl₂ + H₂ | 99 ± 4 | 128 ± 5 |

Similarly, aluminum oxide (Al₂O₃) has been investigated as a destabilizing agent for CaH₂. acs.org The addition of Al₂O₃ can reduce the decomposition temperature of CaH₂ by promoting the formation of stable calcium aluminates, such as Ca₁₂Al₁₄O₃₃. acs.org This thermodynamic destabilization results in a lower enthalpy of dehydrogenation. For a 1:1 molar ratio of CaH₂ to Al₂O₃, the enthalpy of desorption was measured to be 100 ± 2 kJ/mol H₂. acs.org

Effects of Destabilizing Agents on Thermodynamics and Kinetics

Aluminum-Based Destabilization (e.g., CaH₂–2Al, CaH₂–Al₂O₃ systems)

Kinetic Rate Determination and Activation Energy Analysis

Understanding the kinetics of hydrogen release is essential for designing and optimizing hydride-based storage systems. Various methods are employed to determine kinetic parameters like the activation energy.

Isothermal decomposition studies involve maintaining a constant temperature and measuring the amount of hydrogen released over time. These studies provide direct insight into the reaction kinetics under specific operating conditions. For example, in studies of reactive hydride composites, samples are heated to a target temperature, and the rate of hydrogen release is monitored until the reaction is complete. nih.gov The resulting kinetic curves, which plot the amount of released hydrogen versus time, are crucial for understanding the different stages of the reaction, such as an initial rapid release followed by a slower, diffusion-controlled process. nih.gov This method allows for the direct observation of how additives and catalysts affect the real-time performance of the material. nih.gov

The Kissinger method is a widely used non-isothermal technique for determining the activation energy (Ea) of a reaction from thermal analysis data, such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). rsc.org The method involves measuring the peak temperature (Tp) of the decomposition reaction at several different heating rates (β). The activation energy is then calculated from the slope of the plot of ln(β/Tp²) versus 1/Tp. This approach is valuable because it does not require knowledge of the specific reaction mechanism. rsc.org

The Kissinger equation is expressed as: ln(β/Tₚ²) = -Eₐ/(R·Tₚ) + C

Where:

β is the heating rate

Tₚ is the peak temperature of the reaction

Eₐ is the activation energy

R is the universal gas constant

C is a constant

This method has been successfully applied to determine the activation energies for the multi-step decomposition of the CaH₂-2Al system and various other reactive hydride composites, providing essential data for understanding and predicting their thermal stability and decomposition behavior. rsc.org

Hydrogen Storage Performance and Reversibility Research

Hydrogen Desorption Properties and Reversibility

The thermal decomposition of calcium aluminum hydride is a multi-step process. The initial decomposition step involves the transformation of Ca(AlH₄)₂ into this compound intermediate (CaAlH₅), aluminum (Al), and hydrogen (H₂). mdpi.comresearchgate.net This is followed by a second step where CaAlH₅ decomposes into calcium hydride (CaH₂), aluminum, and hydrogen. researchgate.net A final, higher-temperature decomposition can lead to the formation of a calcium-aluminum alloy (CaAl₂) from CaH₂ and Al. researchgate.net

The decomposition pathway can be summarized by the following reactions:

Ca(AlH₄)₂ → CaAlH₅ + Al + 1.5H₂ mdpi.com

CaAlH₅ → CaH₂ + Al + 1.5H₂ researchgate.net

CaH₂ + 2Al → CaAl₂ + H₂ researchgate.net

From a thermodynamic perspective, the first decomposition step is weakly exothermic, while the subsequent steps are endothermic. researchgate.net Thermal desorption studies indicate that the first decomposition peak occurs at approximately 150-197°C (423-470 K). mdpi.comresearchgate.net The total theoretical hydrogen released from the first two steps is significant, making it attractive for storage applications, but the temperatures and reaction rates often fall short of practical targets. core.ac.uk A major hurdle for Ca(AlH₄)₂ as a storage material is the poor reversibility of these dehydrogenation reactions under moderate conditions. researchgate.netbohrium.com

Table 1: Decomposition Reactions and Enthalpy Data for Calcium Alanate

| Decomposition Step | Reaction | Enthalpy of Reaction (ΔH) | Reference |

|---|---|---|---|

| Step 1 | Ca(AlH₄)₂ → CaAlH₅ + Al + 1.5H₂ | -7 to -9 kJ/mol H₂ (exothermic) | researchgate.net |

| Step 2 | CaAlH₅ → CaH₂ + Al + 1.5H₂ | +26 to +32 kJ/mol H₂ (endothermic) | researchgate.net |

| Step 3 | CaH₂ + 2Al → CaAl₂ + H₂ | +72 kJ/mol H₂ (endothermic) | researchgate.net |

The method used to synthesize Ca(AlH₄)₂ has a notable impact on its subsequent hydrogen desorption characteristics. The two primary synthesis routes are wet chemistry and mechanochemical synthesis.

Wet chemical methods, which involve the reaction of precursors like calcium hydride (CaH₂) and aluminum chloride (AlCl₃) in a solvent such as tetrahydrofuran (B95107) (THF), can produce Ca(AlH₄)₂. core.ac.uk However, this route often results in the formation of solvent adducts (e.g., Ca(AlH₄)₂·xTHF), which require a subsequent heating step under vacuum to be removed. core.ac.uk The purity of the final product from these early methods was sometimes low, which can negatively affect desorption performance. core.ac.uk

Mechanochemical synthesis, typically performed via high-energy ball milling of reactants like lithium aluminum hydride (LiAlH₄) and calcium chloride (CaCl₂), is another common approach. mdpi.comdntb.gov.ua This solvent-free method can yield Ca(AlH₄)₂ directly. However, research has shown that the intense energy of ball milling can itself induce the decomposition of the newly formed Ca(AlH₄)₂, leading to the presence of CaAlH₅ in the as-synthesized powder. mdpi.comdntb.gov.ua This pre-decomposition can alter the subsequent thermal desorption profile. Furthermore, mechanochemical synthesis can result in a disordered or amorphous final product, which can have different decomposition kinetics compared to a more crystalline material. mdpi.comdntb.gov.ua

Achieving reversible hydrogenation with high cycling stability is one of the most significant challenges for this compound. researchgate.net The decomposition of Ca(AlH₄)₂ leads to the formation of thermodynamically stable products, including CaH₂ and Al, and eventually the intermetallic CaAl₂ at higher temperatures. researchgate.net Reforming the complex hydride Ca(AlH₄)₂ from these decomposition products is kinetically and thermodynamically difficult under practical operating conditions.

While full reversibility back to Ca(AlH₄)₂ is problematic, studies on the decomposition products have shown some potential for cycling. For instance, a system composed of CaH₂ and Al (mimicking the decomposed state) demonstrated stable reversible cycling through the reaction CaH₂ + 2Al ↔ CaAl₂ + H₂. However, this was achieved over 66 cycles at a very high temperature of 670°C and 20 bar of hydrogen pressure, conditions far from those required for on-board vehicle applications. rsc.org The formation of stable intermediate compounds during decomposition is a key factor that limits the reversible hydrogen capacity at lower temperatures. bohrium.comtuhh.de

Strategies for Enhancing Hydrogen Sorption Kinetics

To overcome the inherent limitations of slow kinetics and high operating temperatures, various strategies have been explored to enhance the hydrogen sorption (desorption and absorption) properties of this compound. These methods primarily focus on altering the material's physical and chemical properties through nanostructuring, mechanical activation, and the introduction of catalytic additives. core.ac.ukscispace.comscispace.com

Reducing the particle size of hydride materials to the nanometer scale is a well-established strategy for improving reaction kinetics. scispace.com This is attributed to the increased surface area available for gas-solid reactions and the reduced diffusion path lengths for hydrogen atoms within the material. For alanates, this effect has been demonstrated to lower dehydrogenation temperatures. Research on the related compound magnesium alanate (Mg(AlH₄)₂) showed that nanoparticles began to release hydrogen at a temperature approximately 65°C lower than their microparticle counterparts, with similar benefits noted for Ca(AlH₄)₂. researchgate.net

High-energy ball milling is a common technique used to achieve nanostructuring. Studies involving the synthesis of Ca(AlH₄)₂ from LiAlH₄ and CaCl₂ showed a significant reduction in the reactant particle size to around 1 micrometer after only five minutes of milling. mdpi.com This reduction in particle and crystallite size is crucial for enhancing kinetic performance.

Mechanochemical activation via high-energy ball milling serves a dual purpose: it can be used for the synthesis of Ca(AlH₄)₂ and to enhance its kinetic properties. core.ac.ukresearchgate.net The process introduces a high density of crystal defects, reduces particle and grain size, and creates fresh, unpassivated surfaces that are more reactive towards hydrogen. core.ac.ukwat.edu.pl

However, the high energy input during milling can also have unintended consequences. As mentioned previously, milling can lead to the partial or full decomposition of Ca(AlH₄)₂ into its intermediate, CaAlH₅, even during the synthesis process. mdpi.comdntb.gov.ua This mechanical dehydrogenation means that a fraction of the hydrogen capacity is lost before any thermal desorption is applied. The resulting material is often a composite of Ca(AlH₄)₂, CaAlH₅, and sometimes an amorphous/disordered phase, which exhibits a different thermal decomposition behavior than the pure, crystalline compound. mdpi.com For example, the apparent activation energy for the decomposition of mechanochemically synthesized Ca(AlH₄)₂ has been estimated at 135 kJ/mol. mdpi.com

The incorporation of catalytic additives is one of the most effective strategies for improving the hydrogen sorption kinetics of alanates. core.ac.uk A wide range of materials have been investigated as potential catalysts.

Titanium-based compounds, such as TiCl₃ and TiF₃, are well-known catalysts for sodium alanate (NaAlH₄) and have also been studied for Ca(AlH₄)₂. researchgate.netcore.ac.uk In one study, TiCl₃ was doped into Ca(AlH₄)₂ by ball milling to investigate its catalytic effects on decomposition properties. researchgate.net In a separate study on a composite system of NaAlH₄ + Ca(BH₄)₂, which reacts to form Ca(AlH₄)₂ in-situ, the addition of 5 mol% TiF₃ dramatically lowered the onset temperature of the first hydrogen desorption stage from 125°C to just 60°C. researchgate.net

Other additives have also shown promise in related hydride systems, suggesting potential applicability to Ca(AlH₄)₂. These include other transition metals, various metal oxides like niobium pentoxide (Nb₂O₅) and titanium dioxide (TiO₂), and carbon-based nanostructures. scispace.commdpi.comsemanticscholar.org These additives can improve performance by various mechanisms, including lowering the activation energy for hydrogen dissociation on the surface, creating rapid diffusion pathways, or thermodynamically destabilizing the hydride. mdpi.combohrium.com For example, adding aluminum oxide (Al₂O₃) to CaH₂ (a decomposition product of Ca(AlH₄)₂) was found to significantly lower its decomposition temperature by forming a more stable ternary oxide upon dehydrogenation. acs.org

Table 2: Effect of Additives on Hydrogen Desorption of Alanate Systems

| Hydride System | Additive | Effect on Desorption | Reference |

|---|---|---|---|

| Ca(AlH₄)₂ (from NaAlH₄ + Ca(BH₄)₂) | 5 mol% TiF₃ | Onset temperature reduced from 125°C to 60°C | researchgate.net |

| Ca(AlH₄)₂ | TiCl₃ | Catalytic effects on decomposition investigated | researchgate.net |

| Mg(AlH₄)₂ | Nanoscaling | Desorption onset temperature reduced by ~65°C | researchgate.net |

| CaH₂ | Al₂O₃ | Decomposition temperature reduced from ~1000°C to ~600°C | acs.org |

Comparison with Other Alanate-Based Systems

This compound, Ca(AlH₄)₂, is a member of the alanate family of complex hydrides, which are extensively studied for solid-state hydrogen storage. Its properties are often benchmarked against other alanates to evaluate its potential. Alanates are characterized by an AlH₄⁻ complex anion ionically bonded to one or more metal cations. mdpi.comresearchgate.net

Alkali metal alanates, particularly those of lithium, sodium, and potassium, are the most studied compounds in this class. mdpi.com They share a common decomposition pathway where the alanate first transforms into a hexahydride intermediate before further decomposing into the metal hydride, aluminum, and hydrogen. mdpi.com

Lithium Alanate (LiAlH₄): This compound boasts the highest gravimetric hydrogen density among all alanates at 10.6 wt.%. nih.gov However, its practical application is severely hampered by poor reversibility. The initial decomposition step, which releases hydrogen, is exothermic, creating a significant thermodynamic barrier to rehydrogenation. sdu.dk While additives and ball milling can lower the decomposition temperature, they have not successfully enabled full reversibility under practical conditions. nih.govsdu.dk

Sodium Alanate (NaAlH₄): As the most investigated alanate, NaAlH₄ has a theoretical hydrogen capacity of 7.4 wt.%. sdu.dk Its significance grew after it was discovered that doping with titanium-based catalysts could make its hydrogen storage capabilities reversible under moderate conditions (e.g., 150 bar H₂ at 170 °C). mdpi.comsdu.dkmdpi.com However, its useful hydrogen capacity is limited to 5.6 wt.%. sdu.dk

Potassium Alanate (KAlH₄): KAlH₄ has a gravimetric hydrogen density of 5.7 wt.%. sdu.dk Its primary advantage over LiAlH₄ and NaAlH₄ is its ability to undergo reversible hydrogen sorption at lower pressures (<10 bar) and moderate temperatures (250–300 °C) without requiring catalytic additives. sdu.dk

In comparison, Ca(AlH₄)₂ has a gravimetric hydrogen density of 7.84 wt.%. scispace.com Its decomposition pathway differs from the alkali metal alanates, as it involves the formation of metal hydrides and alloys rather than intermediate aluminum hydrides. researchgate.net While its hydrogen capacity is competitive, its kinetic performance and reversibility remain challenges. researchgate.net

Table 1: Comparison of this compound with Alkali Metal Alanates

| Compound | Formula | Gravimetric H₂ Density (wt.%) | Key Characteristics |

| Calcium Alanate | Ca(AlH₄)₂ | 7.84 scispace.com | Different decomposition pathway than alkali alanates; reversibility is a challenge. researchgate.netresearchgate.net |

| Lithium Alanate | LiAlH₄ | 10.6 nih.gov | Highest H₂ density; poor reversibility due to exothermic decomposition. sdu.dk |

| Sodium Alanate | NaAlH₄ | 7.4 (5.6 useful) sdu.dk | Most studied; Ti-doping enables reversibility under moderate conditions. mdpi.com |

| Potassium Alanate | KAlH₄ | 5.7 sdu.dk | Reversible at lower pressures without a catalyst. sdu.dk |

This table is generated based on data from multiple sources.

Calcium alanate belongs to the alkaline earth metal group of alanates, which also includes magnesium and strontium alanates. These compounds are generally synthesized via metathesis reactions. nih.govresearchgate.net

Magnesium Alanate (Mg(AlH₄)₂): With a high hydrogen content of 9.3 wt.%, magnesium alanate is an attractive candidate for hydrogen storage. researchgate.net However, it is thermodynamically unstable. researchgate.net Its thermal decomposition occurs in a single step to form MgH₂, aluminum, and hydrogen, which is different from the multi-step decomposition of Ca(AlH₄)₂. researchgate.net At higher temperatures, the products can form a Mg-Al alloy. researchgate.net The decomposition of Mg(AlH₄)₂ does not proceed through an intermediate like CaAlH₅, which is observed for calcium alanate. researchgate.net

Strontium Alanate (Sr(AlH₄)₂): The decomposition of Sr(AlH₄)₂ follows a pathway similar to Ca(AlH₄)₂, involving an intermediate complex hydride (SrAlH₅). nih.govarxiv.org First-principles calculations suggest that low-energy structures of both Ca(AlH₄)₂ and Sr(AlH₄)₂ can be characterized by networks of corner-sharing [AlH₆] octahedra, referred to as polymeric phases. arxiv.org

The thermal decomposition pathways for alkaline earth alanates like Mg(AlH₄)₂ and Ca(AlH₄)₂ are noted to differ significantly from those of alkali alanates like LiAlH₄ and KAlH₄. The former tend to produce metal hydrides and alloys, while the latter form intermediate aluminum hydrides. researchgate.net

Table 2: Comparison of Alkaline Earth Metal Alanates

| Compound | Formula | Gravimetric H₂ Density (wt.%) | Decomposition Characteristics |

| Calcium Alanate | Ca(AlH₄)₂ | 7.84 scispace.com | Multi-step decomposition, forms CaH₂ and Al, with CaAlH₅ as a possible intermediate. researchgate.netiau.ir |

| Magnesium Alanate | Mg(AlH₄)₂ | 9.3 researchgate.net | Single-step decomposition to MgH₂ and Al; thermodynamically unstable. researchgate.net |

| Strontium Alanate | Sr(AlH₄)₂ | N/A | Decomposes via an intermediate, SrAlH₅, similar to calcium alanate. nih.govarxiv.org |

This table is generated based on data from multiple sources.

Hydrolysis for Hydrogen Generation (distinct from thermolysis for storage)

Beyond thermal decomposition for hydrogen storage, alanates can be used for on-demand hydrogen generation through hydrolysis. This process involves a chemical reaction with water and is distinct from the reversible thermolysis used in storage systems. Research has focused on improving the rate and yield of hydrogen from the hydrolysis of aluminum-based materials, often using calcium hydride (CaH₂) as a reactive component alongside aluminum. researchgate.netrsc.org

High-energy ball milling is a key technique for activating aluminum for hydrolysis. Milling Al with CaH₂ has been shown to significantly improve hydrogen production. researchgate.netrsc.org Further enhancements are achieved by introducing salt additives, with nickel(II) chloride (NiCl₂) demonstrating high activation capability. repec.orgresearchgate.net

In one study, a mixture of Al-10 mol% CaH₂-10 mol% NiCl₂ was prepared by ball milling for 3 hours. This composite showed a hydrogen yield of 92.1% and a maximum hydrogen generation rate (mHGR) of 1566.3 ml min⁻¹ g⁻¹. repec.org The milling time and the amount of both CaH₂ and NiCl₂ are critical factors influencing the final performance. repec.org Another study on an Al-10 mol% CaH₂ mixture milled for 15 hours reported a hydrogen yield of 97.8% and an mHGR of 2074.3 mL min⁻¹ g⁻¹. rsc.org

Table 3: Hydrogen Generation from Hydrolysis of Ball-Milled Al-CaH₂ Composites

| Composite Composition | Milling Time (h) | Hydrogen Yield (%) | Max. H₂ Generation Rate (ml min⁻¹ g⁻¹) |

| Al-10 mol% CaH₂ | 15 | 97.8 rsc.org | 2074.3 rsc.org |

| Al-10 mol% CaH₂-10 mol% NiCl₂ | 3 | 92.1 repec.org | 1566.3 repec.org |

This table is generated based on data from multiple sources.

The enhancement of hydrolysis through ball milling and additives is attributed to several mechanisms:

Particle Size Reduction and Defect Creation: Ball milling reduces the grain size of the aluminum particles and damages the protective, passivating oxide film (Al₂O₃) that naturally forms on the surface of aluminum, thereby exposing fresh metal to react with water. researchgate.netrsc.org

Role of CaH₂: The hydrolysis of calcium hydride itself contributes to the process. It helps to disrupt the structure of the aluminum grains and provides hydroxide (B78521) ions (OH⁻), which enhance the corrosion of aluminum. rsc.orgrsc.org

Prevention of Passivation Layer Reformation: A key challenge in Al-water reactions is the formation of a dense aluminum hydroxide (Al(OH)₃) layer, which can stop the reaction. The addition of CaH₂ and a chloride salt like NiCl₂ leads to the in-situ formation of a hydrocalumite compound (Ca₂Al(OH)₆Cl(H₂O)₂). repec.orgresearchgate.net This byproduct is less dense and facilitates the removal of the passivating layer, allowing the hydrolysis reaction to proceed to completion. repec.orgresearchgate.net

Catalytic Effect of Additives: During ball milling with NiCl₂, metallic nickel can be formed through a reaction with aluminum. The in-situ formed Ni particles can create micro-galvanic cells with aluminum, which accelerates the corrosion of aluminum in water and boosts the hydrogen generation rate. bohrium.comsemanticscholar.org

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of complex hydrides like Ca(AlH₄)₂. It allows for accurate calculations of the ground-state energy, crystal structure, and thermodynamic properties from first principles.

DFT calculations have been successfully employed to predict the crystal structure of solvent-free Ca(AlH₄)₂. Early theoretical work explored various structure types to identify the most energetically favorable configuration. These studies confirmed that the ground state crystal structure of Ca(AlH₄)₂ has the orthorhombic space group Pbca. aip.orgtudelft.nl This structure is derived from the Ca(BF₄)₂-type. researchgate.net The simulated X-ray diffraction pattern from this predicted structure shows good agreement with subsequently measured experimental powder patterns, validating the theoretical model. aip.orgtudelft.nl

In addition to identifying the ground state, DFT calculations have also uncovered several other potential crystal structures that are very close in energy. researchgate.net These energetically competitive phases include structures of the β-ThMo₂O₈-type, AgAu₂F₈-type, and PbRe₂O₈-type. researchgate.net The existence of these low-energy polymorphs is significant as they could potentially be synthesized under different conditions or exist as metastable phases.

Table 1: Predicted Crystal Structure Information for Ca(AlH₄)₂ This table is interactive. Click on the headers to sort the data.

| Property | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Structure Type | Ca(BF₄)₂ |

| Predicted Stability | Ground State |

Analysis of the electronic structure provides fundamental insights into the nature of chemical bonding in Ca(AlH₄)₂. DFT calculations show that Ca(AlH₄)₂ is an insulator, with a calculated band gap of approximately 4.5 to 4.67 eV. arxiv.orgrsc.org The bonding within the material is a mix of ionic and covalent interactions.

There is a significant charge transfer from the calcium atom to the aluminum hydride complex, forming a Ca²⁺ cation and [AlH₄]⁻ anions. Within the tetrahedral [AlH₄]⁻ complex, the bonds between aluminum and hydrogen are strongly covalent. rsc.org Compared to the mixed-cation alanate LiCa(AlH₄)₃, the Ca–AlH₄ interaction in pure Ca(AlH₄)₂ is less covalent. rsc.org This difference in charge distribution and bond covalency influences the stability of the Al-H bonds, which is a critical factor in the dehydrogenation process.

Lattice dynamics calculations based on DFT are essential for determining the vibrational properties of a crystal and assessing its dynamical stability. For Ca(AlH₄)₂, phonon calculations have been performed using both the frozen-phonon approach and the direct method to determine the phonon density of states (DOS). tudelft.nlresearchgate.netnih.gov The absence of imaginary frequencies in the phonon dispersion curves across the Brillouin zone would confirm the dynamical stability of the predicted Pbca structure.

These calculations are also crucial for determining the zero-point energy (ZPE) and vibrational entropy contributions to the total free energy of the system. researchgate.net The ZPE correction has a significant impact on the calculated dehydrogenation enthalpies, improving the accuracy of thermodynamic predictions. nih.govanu.edu.au The calculated phonon DOS for Ca(AlH₄)₂ shows distinct vibrational modes associated with translational motions of the Ca ions and the [AlH₄]⁻ units at low frequencies, and internal bending and stretching modes of the covalent Al-H bonds at higher frequencies. tudelft.nl

One of the most significant contributions of DFT has been in mapping the thermodynamic landscape of the decomposition of Ca(AlH₄)₂. Calculations have shown that the decomposition occurs in a multi-step process. researchgate.net

The first step involves the decomposition of Ca(AlH₄)₂ into calcium aluminum pentahydride (CaAlH₅), aluminum metal, and hydrogen gas: Ca(AlH₄)₂ → CaAlH₅ + Al + ³/₂ H₂ researchgate.net

The second step is the decomposition of the intermediate phase CaAlH₅ into calcium hydride (CaH₂), aluminum, and hydrogen: CaAlH₅ → CaH₂ + Al + ³/₂ H₂ researchgate.net

DFT calculations of the reaction enthalpies (ΔH) for these steps, including corrections for zero-point energy and the vibrational energy of H₂ gas, are in excellent agreement with experimental measurements. researchgate.net The calculations predict the first step to be slightly exothermic, with a ΔH of approximately -9 kJ/mol H₂. researchgate.net This indicates that Ca(AlH₄)₂ is a metastable hydride. aip.orgnih.gov The second step is predicted to be endothermic. researchgate.net

Table 2: DFT-Calculated vs. Experimental Decomposition Enthalpies This table is interactive. Click on the headers to sort the data.

| Decomposition Step | DFT-Calculated ΔH (kJ/mol H₂) | Experimental ΔH (kJ/mol H₂) |

|---|---|---|

| Ca(AlH₄)₂ → CaAlH₅ + Al + ³/₂H₂ | -9 researchgate.net | -7 researchgate.net |

In calcium aluminum hydride, the interaction of hydrogen is fundamentally different from Kubas-type interactions, which involve the weak, non-dissociative binding of molecular hydrogen (H₂) to a metal center. In Ca(AlH₄)₂, hydrogen exists in its atomic form (H⁻), where it is strongly and covalently bonded to aluminum to form the tetrahedral [AlH₄]⁻ anion.

DFT-based electronic structure analyses, such as charge density and electron localization function plots, confirm the covalent nature of the Al-H bond. nih.gov These studies show significant electron sharing and charge accumulation between the aluminum and hydrogen atoms. The [AlH₄]⁻ complex as a whole is then ionically bonded to the Ca²⁺ cation. The stability and strength of these covalent Al-H bonds are the primary factors governing the conditions required for hydrogen release. Theoretical studies focus on how these bonds are weakened, for example by cation substitution or the introduction of defects, to facilitate dehydrogenation. rsc.org

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a computational method that combines molecular dynamics simulations with electronic structure calculations (typically DFT) performed "on the fly" at each timestep. This allows for the simulation of atomic motion at finite temperatures, providing insight into dynamic processes.

While AIMD has been extensively used to study the structure and transport properties in various aluminum-containing systems, such as molten salts and liquid alloys, specific AIMD studies focusing on solid-state Ca(AlH₄)₂ are not widely reported in the literature. dtu.dkbohrium.com Such simulations would be highly valuable for exploring temperature-dependent phenomena, including the onset of thermal decomposition, diffusion of atoms and ions within the crystal lattice prior to decomposition, and the specific atomic pathways of phase transitions and hydrogen release. AIMD could provide a dynamic picture of the decomposition mechanisms that complements the static energy calculations from conventional DFT.

Particle Swarm Optimization for Structure Prediction

Theoretical and computational investigations into this compound and related compounds have been significantly advanced by the use of sophisticated structure prediction algorithms. Among these, Particle Swarm Optimization (PSO) has emerged as a powerful methodology for determining crystal structures from first principles, requiring only the chemical composition and external conditions like pressure. aps.orgresearchgate.net

This method has been successfully applied to predict the structures of a wide range of materials, including elemental solids, and binary and ternary compounds. aps.org A notable application in a related system is the systematic investigation of calcium hydrides (Ca-H) at high pressures. Using a particle-swarm optimization structural search, researchers predicted a novel body-centered cubic structure for the stoichiometry CaH₆. nih.gov This structure, which features hydrogen atoms forming sodalite-like cages, was predicted to become stable at pressures above 150 GPa. nih.gov

While direct application of PSO on Ca(AlH₄)₂ is not extensively detailed in the provided research, first-principles density functional theory (DFT) calculations have been used to study its structure. These calculations confirmed a previously predicted CaB₂F₈-type structure as the stable phase for Ca(AlH₄)₂. researchgate.net Furthermore, these computational studies identified several other phases with very competitive energies, demonstrating the complexity of the energy landscape for this compound. researchgate.net

Table 1: Comparison of Computational Structure Prediction Methods

| Method | Description | Application Example |

|---|---|---|

| Particle Swarm Optimization (PSO) | An evolutionary algorithm that explores the potential energy surface to find the most stable crystal structure based on swarm intelligence. aps.org | Prediction of a stable sodalite-like clathrate structure for CaH₆ at pressures above 150 GPa. nih.gov |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to calculate the electronic structure of materials, enabling the determination of total energies and stable crystal structures. researchgate.net | Confirmation of the CaB₂F₈-type structure for Ca(AlH₄)₂ and identification of other low-energy competing phases. researchgate.net |

Prediction of Novel Calcium Hydride Phases at Extreme Conditions (e.g., high-pressure polyhydrides)

Computational structure prediction methods have been instrumental in exploring the phase diagram of the calcium-hydrogen system at extreme pressures, leading to the prediction of several novel calcium polyhydrides with remarkable properties. These studies are driven by the search for high-temperature superconductors, as hydrogen-rich materials are predicted to exhibit superconductivity at significantly higher temperatures than conventional materials. nih.gov

Using techniques like particle swarm optimization and DFT calculations, theorists have predicted the existence of several previously unknown, hydrogen-rich stoichiometries that are stabilized by high pressure. nih.govnih.govfigshare.com A major hurdle in synthesizing these materials is often the need to overcome significant kinetic barriers, which may require high temperatures (e.g., via laser heating) in addition to high pressures. nih.gov

Key predicted high-pressure calcium hydride phases include:

CaH₄ : Machine-learning potential molecular dynamics simulations have investigated the formation of CaH₄ from CaH₂ in the presence of high-pressure H₂. These models suggest that the reaction is driven by a surface-melting process, where a liquid CaH₄ phase acts as an intermediate. nih.govresearchgate.net

CaH₆ : This phase was one of the earliest predicted calcium polyhydrides. aps.org Theoretical studies predicted it to stabilize in a body-centered cubic structure (space group Im-3m) at pressures above 150 GPa. nih.govmdpi.com The structure is characterized by a sodalite-like clathrate cage of hydrogen atoms encapsulating a calcium atom. nih.gov This unique structure was predicted to be a high-temperature superconductor, with a calculated critical temperature (Tc) of 220–235 K at 150 GPa. nih.gov These theoretical predictions were later validated by the successful synthesis of CaH₆, which was found to be superconducting at 215 K at a pressure of 172 GPa. aps.orgmdpi.com

CaH₉ : Structure prediction studies also identified CaH₉ as a stable composition. It is predicted to undergo a series of phase transitions between 100 and 400 GPa. The C2/m phase of CaH₉ is predicted to be an excellent superconductor with a Tc value between 240-266 K at 300 GPa. nih.govfigshare.com

CaH₁₀ : A metastable R-3m phase of CaH₁₀ has also been predicted at 400 GPa. This phase is also expected to be a superconductor, with a calculated Tc of 157-175 K at 400 GPa. nih.govfigshare.com

Table 3: Predicted High-Pressure Calcium Polyhydride Phases

| Compound | Predicted Stability Pressure (GPa) | Crystal Structure (Space Group) | Predicted Superconducting Temp. (Tc) |

|---|---|---|---|

| CaH₆ | > 150 | Sodalite-like clathrate (Im-3m) | 220-235 K @ 150 GPa nih.govmdpi.com |

| CaH₉ | 100 - 400 | Cm → P2₁/m → C2/m | 240-266 K @ 300 GPa (C2/m) nih.govfigshare.com |

| CaH₁₀ | ~ 400 (Metastable) | R-3m | 157-175 K @ 400 GPa nih.govfigshare.com |

These computational predictions have not only guided experimental efforts but have also provided fundamental insights into the behavior of hydrogen under extreme "chemical pre-compression," opening a new chapter in the quest for room-temperature superconductors. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

X-ray Diffraction (XRD) and Synchrotron X-ray Diffraction

X-ray diffraction stands as a fundamental tool for the characterization of crystalline materials like calcium aluminum hydride. The technique provides detailed information about the atomic and molecular structure, including phase composition and crystallinity.

Phase Identification and Crystallinity Analysis

X-ray diffraction (XRD) is instrumental in identifying the crystalline phases present in a sample of this compound. The resulting diffraction pattern, a fingerprint of the material's crystal structure, allows for the confirmation of the synthesis of Ca(AlH₄)₂ and the detection of any impurities or secondary phases. For instance, after synthesis via mechanochemical activation or wet chemistry, XRD is used to verify the formation of the desired calcium alanate phase and to check for the presence of starting materials or byproducts like CaH₂, Al, or solvent adducts.

The crystal structure of Ca(AlH₄)₂ has been determined to be orthorhombic, belonging to the space group Pbca. This was established through detailed analysis of XRD data, often complemented by neutron diffraction studies. The crystallinity of the sample, which influences its properties, can also be assessed from the XRD pattern. Broader diffraction peaks may indicate smaller crystallite sizes or the presence of an amorphous fraction, which can be induced by processes like ball milling.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.37 |

| b (Å) | 9.00 |

| c (Å) | 8.35 |

| Z | 8 |

Note: The provided lattice parameters are approximate values and may vary slightly depending on the specific experimental conditions and data refinement.

In-situ Diffraction Studies of Reaction Mechanisms

To understand the dynamic processes of hydrogen release and uptake, in-situ X-ray diffraction, particularly using high-intensity synchrotron sources, is invaluable. These studies allow for the real-time monitoring of structural changes as the material is subjected to varying temperatures and pressures.

In-situ synchrotron XRD has been pivotal in elucidating the decomposition pathway of Ca(AlH₄)₂. These experiments reveal that the decomposition is a multi-step process. The first step involves the decomposition of Ca(AlH₄)₂ into CaAlH₅, aluminum (Al), and hydrogen gas (H₂). The subsequent decomposition of CaAlH₅ at higher temperatures leads to the formation of CaH₂, Al, and more H₂. The ability to track the appearance and disappearance of diffraction peaks corresponding to these different phases provides direct evidence for the reaction mechanism.

For example, an in-situ synchrotron radiation powder X-ray diffraction study of a NaAlH₄-Ca(BH₄)₂ composite system showed the formation of Ca(AlH₄)₂ through a metathesis reaction upon heating, followed by its two-step decomposition. Such studies are crucial for understanding the thermodynamics and kinetics of hydrogen storage reactions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that probe the molecular vibrations within a material. They are particularly sensitive to the bonding environment of the [AlH₄]⁻ anion in this compound.

Vibrational Mode Analysis for Structural Elucidation

The vibrational spectra of Ca(AlH₄)₂ are characterized by the stretching and bending modes of the Al-H bonds within the tetrahedral [AlH₄]⁻ complex anion. Infrared spectroscopy and Raman spectroscopy provide information on these vibrational modes, which can be used to confirm the presence of the [AlH₄]⁻ group and to gain insights into its local environment.

The Al-H stretching vibrations typically appear in the region of 1600-1800 cm⁻¹, while the bending modes are observed at lower frequencies. The number and position of these peaks can be influenced by the crystal structure and the presence of any distortions in the [AlH₄]⁻ tetrahedron. Theoretical calculations, such as density functional theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes to specific atomic motions.

Table 2: Characteristic Vibrational Frequencies for Ca(AlH₄)₂

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Al-H Stretching | ~1750, ~1650 | ~1034 |

| Al-H Bending | ~858, ~632 | ~497 |

Note: These are representative frequencies and can vary based on the sample preparation and measurement conditions.

Monitoring of Hydrogenation/Dehydrogenation Processes

In-situ IR and Raman spectroscopy can be employed to monitor the chemical changes occurring during the hydrogenation and dehydrogenation of this compound. As

Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Quantification of Enthalpy Changes

The enthalpy change (ΔH) associated with the decomposition of this compound is a key thermodynamic parameter that dictates the energy required for hydrogen release and the energy released during its formation. Experimental determination of these values is primarily accomplished through techniques like Differential Scanning Calorimetry (DSC).

The decomposition of Ca(AlH₄)₂ is a multi-step process. The first decomposition step, which yields calcium alanate (CaAlH₅), aluminum (Al), and hydrogen gas (H₂), is notably exothermic. researchgate.netmdpi.comresearchgate.net First-principles density functional theory (DFT) calculations have predicted the enthalpy for this initial step to be approximately -9 kJ/mol H₂. researchgate.net Experimental measurements have shown values in close agreement, ranging from -7 to -9 kJ/mol H₂. researchgate.net This exothermic nature is a significant characteristic of the initial decomposition of Ca(AlH₄)₂. mdpi.comresearchgate.net

The subsequent decomposition of CaAlH₅ to calcium hydride (CaH₂), aluminum, and hydrogen is an endothermic process. researchgate.net The measured enthalpy for this second step is reported to be +32 kJ/mol H₂. researchgate.net

A comprehensive look at the decomposition pathway reveals the following steps and their associated enthalpy changes:

Step 1 (Exothermic): Ca(AlH₄)₂ → CaAlH₅ + Al + 1.5H₂ researchgate.net

Step 2 (Endothermic): CaAlH₅ → CaH₂ + Al + 1.5H₂ researchgate.net

Step 3 (Strongly Endothermic): CaH₂ + 2Al → CaAl₂ + H₂ researchgate.net

It is important to note that the addition of aluminum significantly destabilizes CaH₂, reducing the enthalpy of the final decomposition step compared to the decomposition of pure CaH₂. researchgate.net

| Decomposition Step | Reaction | Calculated Enthalpy (ΔH) (kJ/mol H₂) | Experimental Enthalpy (ΔH) (kJ/mol H₂) |

|---|---|---|---|

| Step 1 | Ca(AlH₄)₂ → CaAlH₅ + Al + 1.5H₂ | -9 researchgate.net | -7 to -9 researchgate.net |

| Step 2 | CaAlH₅ → CaH₂ + Al + 1.5H₂ | +26 researchgate.net | +32 researchgate.net |

Determination of Decomposition Temperatures and Kinetics

The temperatures at which Ca(AlH₄)₂ and its intermediates decompose are critical for practical applications. These are typically determined using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The initial decomposition of Ca(AlH₄)₂ generally occurs in a temperature range of 100–160 °C. mdpi.comresearchgate.net DSC measurements often show an exothermic peak centered around 150 °C for this first step. mdpi.comresearchgate.net However, factors such as ball milling can influence this temperature, with some studies reporting a shift to around 146 °C after 45 minutes of milling. mdpi.comresearchgate.net

The second decomposition step, involving CaAlH₅, occurs at a higher temperature, typically in the range of 220–270 °C. mdpi.com The apparent activation energy for the decomposition of Ca(AlH₄)₂ has been determined to be 135 kJ/mol, while for CaAlH₅, it is 183 kJ/mol. mdpi.com

| Decomposition Stage | Temperature Range (°C) | Apparent Activation Energy (kJ/mol) |

|---|---|---|

| Ca(AlH₄)₂ → CaAlH₅ + Al + 1.5H₂ | 100 - 160 mdpi.comresearchgate.net | 135 mdpi.com |

| CaAlH₅ → CaH₂ + Al + 1.5H₂ | 220 - 270 mdpi.com | 183 mdpi.com |

Microscopy Techniques: Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology and microstructure of this compound and its decomposition products. mdpi.com This technique provides high-resolution images that reveal details about particle size, shape, and the evolution of the material's structure during processes like dehydrogenation and sintering. mdpi.comacs.org

Morphological Characterization

SEM analysis of as-synthesized Ca(AlH₄)₂ often reveals the morphology of the precursor materials. For instance, in a mechanochemical synthesis using LiAlH₄ and CaCl₂, the as-received LiAlH₄ powder exhibits a cylindrical shape with a non-uniform size distribution, while CaCl₂ particles are significantly larger. mdpi.com After ball milling, a significant reduction in particle size is observed, with single particle diameters reaching approximately 1 µm even after a short milling time. mdpi.com This change in morphology can have a profound impact on the material's reactivity and decomposition kinetics.

Analysis of Sintering and Microstructural Evolution

During thermal decomposition and cycling, the microstructure of this compound can undergo significant changes, including sintering. Sintering, the process where particles bond together at high temperatures, can lead to a loss of surface area and, consequently, a decrease in hydrogen storage capacity. acs.org SEM is used to observe these changes. For example, in studies of CaH₂ destabilized with aluminum oxide, SEM confirmed that the loss of capacity during hydrogen cycling was due to the sintering of excess Al₂O₃. acs.org By monitoring the microstructural evolution with SEM, researchers can gain insights into degradation mechanisms and develop strategies to improve the long-term stability of the material. mdpi.com

X-ray Absorption Spectroscopy (XAS) and Anomalous Small-Angle X-ray Scattering (ASAXS)

X-ray Absorption Spectroscopy (XAS) and Anomalous Small-Angle X-ray Scattering (ASAXS) are powerful synchrotron-based techniques that provide detailed information about the local atomic structure and the distribution of nanoparticles in materials like this compound.

Local Atomic Structure and Nanometric Particle Distribution

XAS, which includes both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can probe the local chemical environment and coordination of specific elements. rsc.orgresearchgate.net For instance, Al K-edge XANES can distinguish between different coordination environments of aluminum atoms. researchgate.net This is particularly useful for understanding the structural changes that occur during the decomposition of Ca(AlH₄)₂, where the coordination of aluminum changes as it transitions from the [AlH₄]⁻ complex to metallic aluminum and other aluminate phases.

ASAXS is a technique that can provide information on the size, shape, and distribution of nanometer-sized particles. This is highly relevant for nanostructured hydrogen storage materials, where the properties are often dictated by the size and dispersion of the active particles. While specific ASAXS studies on Ca(AlH₄)₂ are not extensively detailed in the provided context, the technique has been used to estimate particle size distributions in other complex hydrides, demonstrating its potential for characterizing nanoconfined this compound systems. iaea.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the local chemical environment of specific nuclei. For aluminum hydrides, ²⁷Al and ¹H are the primary nuclei of interest, providing detailed insights into the material's structure, phase, and purity.

Solid-state ²⁷Al MAS (Magic-Angle Spinning) NMR is particularly sensitive to the coordination and geometry of the aluminum centers. researchgate.net The aluminum nucleus is a quadrupolar nucleus, meaning its interaction with the local electric field gradient provides detailed information about the symmetry of its surroundings. Different polymorphs of aluminum hydride (AlH₃), such as α, β, and γ phases, exhibit distinct ²⁷Al NMR signatures due to differences in the spatial arrangement of the AlH₆ octahedra. researchgate.net This allows for unambiguous phase identification and the study of phase transitions at various temperatures. researchgate.net

In the context of calcium-containing aluminates, such as those found in cements, high-field ²⁷Al MAS NMR can distinguish between different aluminum coordination environments. For instance, it can identify tetrahedrally coordinated aluminum incorporated into a calcium-silicate-hydrate (C-S-H) phase, as well as octahedrally coordinated aluminum in phases like ettringite and monosulfate. acs.org The isotropic chemical shift (δiso) and the quadrupolar product parameter (PQ) are key parameters derived from these spectra that help characterize these distinct sites. acs.org For example, a less-crystalline aluminate gel or calcium aluminate hydrate (B1144303) might be identified by a specific chemical shift and quadrupolar product. acs.org

¹H NMR spectroscopy complements the ²⁷Al data by providing information about the hydride ions. In molecular calcium hydrides, the hydride resonance in the ¹H NMR spectrum appears in a characteristic region. nih.gov For instance, the chemical shift of the hydride ligand can indicate the nature of its bonding and coordination within the molecule. nih.gov

Multinuclear and multidimensional solid-state NMR techniques have been successfully employed to characterize various aluminum hydride samples, including the α, β, and γ-phases of AlH₃ prepared from organometallic synthesis. researchgate.net These advanced NMR experiments can differentiate signals from various crystallographic sites, offering a detailed picture of the material's structure. researchgate.net

| Parameter | Description | Typical Application |

| ²⁷Al Chemical Shift (δiso) | Indicates the electronic environment around the aluminum nucleus. | Differentiates between tetrahedral (e.g., ~86 ppm) and octahedral (~5 ppm) aluminum coordination. acs.org |

| Quadrupolar Product (PQ) | Measures the interaction of the aluminum nuclear quadrupole moment with the local electric field gradient. | Provides information on the symmetry of the Al site; used to characterize different aluminate phases. acs.org |

| ¹H Chemical Shift | Indicates the environment of the hydride ions. | Identifies terminal vs. bridging hydride ligands in molecular calcium hydride complexes. nih.gov |

Other Spectroscopic Methods

Beyond NMR, other surface-sensitive spectroscopic techniques are indispensable for a comprehensive understanding of this compound, particularly its surface chemistry, which governs stability and reactivity.

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique that uses a primary ion beam to sputter a sample surface, generating secondary ions that are subsequently analyzed by a mass spectrometer. nih.gov This method provides elemental, isotopic, and limited molecular information about the outermost atomic layers of a material. nih.govuchicago.edu

SIMS is exceptionally useful for:

High-Sensitivity Trace Element Detection: It can detect impurities within the material with a high dynamic range. nih.gov In the analysis of aluminum hydride, elements like chlorine, calcium, and iron can be identified even at low concentrations. sci-hub.ru

Depth Profiling: By continuously sputtering the surface, SIMS can analyze the composition as a function of depth, which is crucial for identifying surface oxidation or contamination layers. nih.gov

Imaging: SIMS can generate spatially resolved maps of elemental distribution across a surface, revealing the morphology and distribution of different phases or contaminants. nih.gov

In the context of hydrides, SIMS has been used to confirm the presence of hydride species (e.g., Al-D fragments after deuterium (B1214612) charging) in aluminum alloys. researchgate.net The technique is sensitive enough to detect hydride ions, whose presence is directly linked to the hydrogen content on the surface. uchicago.edu For quantitative analysis, relative sensitivity factors (RSF) are often employed, though matrix effects must be carefully considered. nih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is another surface-sensitive technique that provides quantitative information about the elemental composition and, crucially, the chemical state of elements within the top few nanometers of a material's surface. sci-hub.ru The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons.

Key applications of XPS in the study of aluminum hydrides include:

Surface Oxidation State: XPS can distinguish between metallic aluminum (Al⁰) and aluminum in its oxidized state (Al³⁺), such as in aluminum oxide (Al₂O₃) or aluminum hydroxide (B78521). This is vital for assessing the stability of aluminum hydride, as a passivating oxide layer can protect the bulk material from decomposition. sci-hub.ruresearchgate.net

Impurity Analysis: XPS can identify surface contaminants. For example, in studies of AlH₃, XPS has been used to measure surface impurities like carbon and oxygen. sci-hub.ru However, because XPS is highly surface-sensitive, it may overestimate the concentration of surface contaminants like adventitious carbon compared to bulk analysis techniques. sci-hub.ru

Characterization of Reaction Products: In reactive hydride composites, XPS is used to track the chemical changes occurring at the surface during hydrogen sorption reactions. materials-science.info For instance, it can be used to characterize the formation of Al-F or Al-Cl species on aluminum deposits from certain electrolytes. researchgate.net

In one study analyzing AlH₃, XPS was used alongside other techniques to determine impurity concentrations. sci-hub.ru The results showed that XPS could effectively identify the chemical state of elements on the surface, confirming the presence of an oxide layer. sci-hub.ru

| Technique | Information Provided | Strengths | Limitations |

| SIMS | Elemental and isotopic composition, depth profiling, surface imaging. | High sensitivity (ppm-ppb range), high spatial resolution. nih.gov | Destructive, quantification can be complex due to matrix effects. nih.gov |

| XPS | Elemental composition and chemical state of surface atoms. | Provides chemical bonding information (e.g., oxidation state), quantitative. sci-hub.ruresearchgate.net | Surface sensitive (top ~10 nm), may not represent bulk composition. sci-hub.ru |

Future Research Directions and Challenges

Development of Novel Synthesis Routes for High Purity Ca(AlH₄)₂

The synthesis of pure, solvent-free calcium aluminum hydride remains a significant challenge that directly impacts its hydrogen storage performance. Current research focuses on refining existing methods and exploring new pathways to achieve high-purity Ca(AlH₄)₂.